BRD4 Bromodomain 1 (BD1) Binding Affinity: A 700-Fold Difference from the Clinical Standard JQ1
2-(3-Bromophenoxy)-5-nitropyrimidine exhibits a dissociation constant (Kd) of 35,000 nM (35 µM) for the first bromodomain of human BRD4 (BRD4 BD1) [1]. This contrasts sharply with the high-affinity BET bromodomain inhibitor (+)-JQ1, which demonstrates a Kd of approximately 50 nM for the same domain . This 700-fold difference in affinity positions the target compound not as a potent inhibitor but as a valuable low-affinity probe or a starting scaffold for fragment-based drug discovery (FBDD) campaigns, where weak, efficient binders are essential for optimization.
| Evidence Dimension | Binding Affinity (Kd) to human BRD4 BD1 |
|---|---|
| Target Compound Data | 35,000 nM (35 µM) |
| Comparator Or Baseline | (+)-JQ1: 50 nM |
| Quantified Difference | 700-fold weaker affinity |
| Conditions | Binding affinity to BRD4 bromodomain 1 (unknown origin) assessed as dissociation constant (Target Compound); Kd for BRD4 N-terminal bromodomain (Comparator) |
Why This Matters
This quantifiable affinity difference is critical for researchers selecting a compound for use as a negative control, a tool to study weak binding interactions, or a validated starting point for medicinal chemistry optimization of BRD4-targeting agents.
- [1] BindingDB. BDBM50623489 CHEMBL5408868. Kd: 3.50E+4 nM for BRD4 bromodomain 1. View Source
